molecular formula C9H11ClN4 B6262974 5-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 193884-00-3

5-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B6262974
CAS No.: 193884-00-3
M. Wt: 210.7
Attention: For research use only. Not for human or veterinary use.
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Description

5-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-butyl-1H-1,2,4-triazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: N-oxides of the triazolopyrimidine ring.

    Reduction Products: Dihydro derivatives of the parent compound.

Scientific Research Applications

5-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the type of activity being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
  • 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

5-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group at the 5-position and the chlorine atom at the 7-position contribute to its unique reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

193884-00-3

Molecular Formula

C9H11ClN4

Molecular Weight

210.7

Purity

86

Origin of Product

United States

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